molecular formula C10H15NO3S2 B12397127 Alkyne-SS-COOH

Alkyne-SS-COOH

Katalognummer: B12397127
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: PRQQEPIGIRGLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alkyne-SS-COOH can be synthesized through various methods. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the elimination of hydrogen halide (HX) from the dihalide to form the alkyne.

Industrial Production Methods

Industrial production of alkynes, including this compound, often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and high temperatures is common to facilitate the reaction and increase efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Alkyne-SS-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas (H₂) and a catalyst such as palladium or platinum.

    Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄).

    Substitution: Sodium amide (NaNH₂) in ammonia (NH₃).

Major Products

    Hydrogenation: Alkanes.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Alkyne-SS-COOH involves its alkyne group participating in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alkyne-SS-COOH is unique due to its combination of an alkyne group and a carboxylic acid group, making it highly versatile for various chemical reactions and applications. Its ability to participate in click chemistry reactions sets it apart from other alkynes .

Eigenschaften

Molekularformel

C10H15NO3S2

Molekulargewicht

261.4 g/mol

IUPAC-Name

3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14)

InChI-Schlüssel

PRQQEPIGIRGLBU-UHFFFAOYSA-N

Kanonische SMILES

C#CCCC(=O)NCCSSCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.